molecular formula C18H17ClFN5O B2935640 5-amino-1-(2-chloro-4-fluorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902470-38-6

5-amino-1-(2-chloro-4-fluorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2935640
CAS No.: 902470-38-6
M. Wt: 373.82
InChI Key: RHKYMCAOIYEUNT-UHFFFAOYSA-N
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Description

5-Amino-1-(2-chloro-4-fluorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 5-amino group, a 2-chloro-4-fluorobenzyl group at position 1, and a 3,5-dimethylphenyl carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₇ClFN₅O, with a molecular weight of 397.83 g/mol. The compound’s structure integrates electron-withdrawing substituents (chloro, fluoro) and lipophilic groups (methyl), which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,5-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN5O/c1-10-5-11(2)7-14(6-10)22-18(26)16-17(21)25(24-23-16)9-12-3-4-13(20)8-15(12)19/h3-8H,9,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKYMCAOIYEUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)F)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(2-chloro-4-fluorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of parasitic infections and possibly other diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogenic organisms. Research indicates that compounds with a triazole core can inhibit the growth of various pathogens by disrupting their metabolic processes. For instance, studies have shown that derivatives of 1,2,3-triazole exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, through mechanisms that may involve interference with nucleic acid synthesis and enzyme inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies of triazole derivatives reveal critical insights into how modifications can enhance biological activity. For example:

  • Substituents : The presence of halogen atoms (like chlorine and fluorine) on the benzyl ring has been shown to influence potency. Specifically, fluorination at certain positions can enhance activity significantly .
  • Ligand Efficiency : The compound demonstrates high ligand efficiency (LE), indicating effective binding to its target sites. The ideal LE value is above 0.25, which this compound meets .

Biological Assays and Efficacy

In vitro assays have been conducted to evaluate the efficacy of this compound against T. cruzi. The compound exhibited submicromolar activity (pEC50 > 6), suggesting strong potential as an antitrypanosomal agent .

Table 1: Biological Activity Data

CompoundTarget PathogenActivity (pEC50)Selectivity RatioLipophilicity (cLogD)
This compoundT. cruzi>6>100-fold over VERO<3

Case Study 1: Antitrypanosomal Activity

A study focused on optimizing triazole derivatives led to the identification of this compound as a promising candidate for treating Chagas disease. It was shown to suppress parasite burden significantly in mouse models, indicating its potential for further development into a therapeutic agent .

Case Study 2: Structure Optimization

Research on the modification of peripheral substituents around the triazole core revealed that certain configurations could drastically improve metabolic stability and aqueous solubility while maintaining or enhancing biological activity . The adjustments made during these studies were crucial in advancing the compound's viability for clinical use.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and aromatic substituents are susceptible to oxidation under specific conditions:

  • Triazole ring oxidation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media can lead to ring-opening or hydroxylation, forming derivatives such as hydroxylated triazoles or diketones .

  • Fluorobenzyl group oxidation : The 2-chloro-4-fluorobenzyl moiety may undergo oxidation at the benzylic position, yielding ketones or carboxylic acids under strong oxidizing agents like Jones reagent .

Reaction Reagents/Conditions Major Product
Triazole ring oxidationKMnO₄, H₂SO₄, 60°CHydroxylated triazole derivatives
Benzylic oxidationCrO₃, acetone, RT2-Chloro-4-fluorobenzoic acid derivative

Reduction Reactions

Reduction primarily targets the carboxamide group and aromatic halogens:

  • Carboxamide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, generating 5-amino-1-(2-chloro-4-fluorobenzyl)-N-(3,5-dimethylphenyl)triazol-4-amine .

  • Dehalogenation : Catalytic hydrogenation (H₂, Pd/C) removes chlorine from the benzyl group, producing a defluorinated analog .

Reaction Reagents/Conditions Major Product
Carboxamide reductionLiAlH₄, THF, refluxPrimary amine derivative
DechlorinationH₂ (1 atm), 10% Pd/C, EtOH4-fluorobenzyl-substituted triazole

Substitution Reactions

The electron-deficient fluorobenzyl and triazole moieties undergo nucleophilic/electrophilic substitutions:

  • Halogen displacement : The chlorine atom on the benzyl group reacts with amines (e.g., piperidine) via SNAr, forming aryl amine derivatives .

  • Triazole functionalization : The amino group at position 5 participates in diazotization, forming azo-coupled products with phenols or aromatic amines .

Reaction Reagents/Conditions Major Product
Chlorine substitutionPiperidine, DMF, 80°CPiperidinyl-benzyl triazole
DiazotizationNaNO₂, HCl, 0°C → couplingAzo-linked triazole derivatives

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux cleaves the carboxamide to a carboxylic acid, yielding 1-(2-chloro-4-fluorobenzyl)-5-amino-1H-1,2,3-triazole-4-carboxylic acid .

  • Basic hydrolysis : NaOH in ethanol converts the carboxamide to a sodium carboxylate.

Reaction Reagents/Conditions Major Product
Acidic hydrolysis6M HCl, reflux, 6hTriazole-carboxylic acid
Basic hydrolysis2M NaOH, EtOH, 60°C, 4hSodium carboxylate derivative

Cross-Coupling Reactions

The compound’s aromatic systems enable transition-metal-catalyzed couplings:

  • Suzuki-Miyaura coupling : The 3,5-dimethylphenyl group reacts with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis, forming biaryl derivatives .

  • Click chemistry : The triazole’s NH group participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to generate bis-triazole complexes .

Reaction Reagents/Conditions Major Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-substituted triazole
Click chemistryCuSO₄, sodium ascorbate, RTBis-triazole conjugate

Key Research Findings

  • Catalytic influence : Copper catalysts enhance reaction rates in substitution and cross-coupling reactions, as observed in analogues .

  • Steric effects : The 3,5-dimethylphenyl group impedes electrophilic substitution at the para position of the triazole ring .

  • Biological relevance : Hydrolysis products show enhanced solubility, making them candidates for prodrug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 5-amino-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects and reported activities.

Table 1: Structural and Functional Comparison of 5-Amino-1,2,3-Triazole-4-Carboxamide Derivatives

Compound Name / ID Substituents (Position 1 and N-Substituent) Key Biological Activities Target Applications References
Target Compound : 5-amino-1-(2-chloro-4-fluorobenzyl)-N-(3,5-dimethylphenyl)-... 1: 2-chloro-4-fluorobenzyl; N: 3,5-dimethylphenyl Inferred: Potential antimicrobial/antiproliferative (based on analogs) Cancer, bacterial resistance
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-methylphenyl; N: 2,5-dichlorophenyl Antiproliferative (renal cancer RXF 393: GP = -13.42%) Renal cancer
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1: 4-fluorophenyl; N: 2,4-dimethoxyphenyl Antiproliferative (CNS cancer SNB-75: GP = -27.30%) CNS cancer
5-Amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-... (Ethyl ester derivative) 1: 4-(6-oxo-dihydropyridazinyl)phenyl; N: Ethyl ester B-Raf kinase inhibition Melanoma, kinase-driven cancers
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 1: carbamoylmethyl; N: Variable SOS response inhibition (bacterial LexA autoproteolysis) Antibacterial adjuvants
5-Amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-... 1: oxazole-containing benzyl; N: 3,5-dimethylphenyl Inferred: Structural analog with enhanced lipophilicity Undisclosed (structural studies)

Key Observations

Substituent Impact on Activity: Electron-Withdrawing Groups (Cl, F): The target compound’s 2-chloro-4-fluorobenzyl group may enhance membrane permeability and target binding compared to analogs with less polar substituents (e.g., 4-methylphenyl in ). Chloro and fluoro groups are known to improve metabolic stability and ligand-receptor interactions in triazole derivatives .

Antiproliferative Activity :

  • Analogs with dichlorophenyl (GP = -13.42%) or fluorophenyl (GP = -27.30%) substituents demonstrate marked activity against renal and CNS cancers, suggesting that halogenation patterns critically influence efficacy . The target compound’s dual chloro/fluoro substitution may synergize for enhanced potency.

Antimicrobial Potential: The 5-amino-1-(carbamoylmethyl) analog disrupts the bacterial SOS response by inhibiting LexA autoproteolysis, a mechanism critical for combating antibiotic resistance . The target compound’s benzyl group may similarly interfere with microbial enzymes, though this requires experimental validation.

Structural Flexibility: Derivatives with fused heterocycles (e.g., oxazole in ) or ester functionalities (e.g., B-Raf inhibitor in ) highlight the scaffold’s adaptability.

Q & A

Q. What are the established synthetic routes for this compound, and what are common pitfalls in its preparation?

The synthesis typically involves condensation of substituted aniline derivatives with isocyanides to form intermediates like 2-chloro-4-fluorobenzyl isocyanide, followed by cyclization with sodium azide under controlled conditions . A critical step is maintaining anhydrous conditions during azide addition to avoid side reactions. Common pitfalls include incomplete cyclization due to impurities in the azide source or insufficient reaction time. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is recommended to isolate the triazole core .

Q. How can the solubility limitations of this compound be addressed in in vitro assays?

Due to its low aqueous solubility (common in triazole carboxamides), dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred solvents for stock solutions. For cellular assays, ensure final solvent concentrations ≤0.1% to avoid cytotoxicity. Co-solvency approaches using PEG-400 or cyclodextrin-based formulations can enhance solubility in pharmacokinetic studies .

Q. What analytical techniques are recommended for structural validation?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns (e.g., fluorine and chlorine signals at ~-110 ppm and ~75 ppm, respectively) .
  • High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion peaks (expected m/z ~425.3 g/mol for C₁₈H₁₆ClF₂N₅O).
  • Infrared Spectroscopy (IR): Characteristic peaks for the carboxamide group (~1650 cm⁻¹) and triazole ring (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX suites can determine bond lengths, angles, and torsional conformations critical for structure-activity relationships (SAR). For example, the chloro-fluorobenzyl group’s dihedral angle with the triazole ring influences π-π stacking in enzyme binding pockets . Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement parameters (R1 < 0.05) ensure accuracy .

Q. What strategies are effective in reconciling contradictory bioactivity data across enzyme inhibition assays?

Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Validate findings using:

  • Orthogonal Assays: Combine fluorometric and radiometric assays for cross-verification.
  • Proteomic Profiling: Use kinome-wide screening to identify off-target interactions.
  • Molecular Dynamics (MD) Simulations: Model ligand-enzyme binding under varying conditions to explain potency shifts .

Q. How can derivatives of this compound be rationally designed to improve metabolic stability?

  • Metabolic Hotspot Identification: Incubate the compound with liver microsomes to identify vulnerable sites (e.g., CYP450-mediated N-demethylation).
  • Bioisosteric Replacement: Replace the 3,5-dimethylphenyl group with a trifluoromethylpyridine moiety to reduce oxidative metabolism.
  • Prodrug Strategies: Introduce ester or phosphate groups at the carboxamide nitrogen to enhance oral bioavailability .

Methodological Considerations

Q. What computational tools are suitable for predicting this compound’s pharmacokinetic profile?

  • ADMET Prediction: SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~3.2), plasma protein binding (>90%), and CYP inhibition.
  • Docking Studies: AutoDock Vina or Glide to simulate binding to target enzymes (e.g., kinases, proteases).
  • QSAR Models: Utilize datasets from PubChem BioAssay (AID 1259351) to correlate substituent effects with activity .

Q. How should researchers handle batch-to-batch variability in biological activity?

  • Quality Control (QC): Implement LC-MS purity checks (>98%) and 1H NMR fingerprinting for each batch.
  • Standardized Protocols: Pre-incubate compounds at 37°C for 30 minutes in assay buffers to ensure consistent solubility.
  • Positive Controls: Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

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